molecular formula C16H27N3O2S B2760583 tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate CAS No. 1289385-87-0

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate

Cat. No.: B2760583
CAS No.: 1289385-87-0
M. Wt: 325.47
InChI Key: HYOHYHVBRSKCIP-UHFFFAOYSA-N
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Description

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate is a synthetic organic compound featuring a piperidine ring core that is strategically substituted with a thiazole heterocycle and a tert -butoxycarbonyl ( N -Boc) protected amine. The molecular formula is expected to be C16H27N3O2S, with a molecular weight of approximately 325.47 g/mol. This specific architecture incorporates key motifs commonly found in pharmaceuticals and bioactive molecules, making it a valuable intermediate for medicinal chemistry and drug discovery research. The presence of the thiazole ring is of particular interest, as this heterocycle is a prevalent pharmacophore in compounds with a wide range of biological activities. Scientific literature indicates that structurally related molecules containing both piperidine and thiazole units have been investigated as modulators of biological targets. For instance, certain aryl-thiazol derivatives have been explored for their potential to upregulate survival motor neuron (SMN) protein production, a therapeutic strategy for spinal muscular atrophy . Other research into piperidine-thiazole hybrids has identified compounds with activity against P-glycoprotein (P-gp), an ATP-binding cassette transporter associated with multidrug resistance in cancer cells . Additionally, some piperidine derivatives have been designed and synthesized as novel inhibitors of HSP70, a heat shock protein considered a potential target for tumor treatment . The N -Boc protecting group on the piperidine nitrogen enhances the compound's synthetic utility, as it is stable under a variety of reaction conditions yet can be readily removed under mild acidic conditions to reveal a secondary amine for further functionalization. This makes the compound a versatile building block for the construction of more complex chemical libraries. Researchers can leverage this intermediate to develop novel probes or therapeutic candidates, particularly in oncology and neurological disorders. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tert-butyl N-methyl-N-[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2S/c1-12(14-17-8-11-22-14)19-9-6-13(7-10-19)18(5)15(20)21-16(2,3)4/h8,11-13H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOHYHVBRSKCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCC(CC2)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate. Finally, the carbamate group is introduced by reacting the piperidine-thiazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are often streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the carbamate group can improve its stability and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate can be compared to analogs with modifications in the heterocyclic ring, substituents, or carbamate groups. Below is a detailed analysis:

Structural Analogues with Varying Heterocycles

  • tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate (CAS: 1289384-71-9) :
    • Key Difference : Replaces the thiazole ring with a pyridine ring.
    • Impact : Pyridine is more basic (pKa ~5.2) than thiazole (pKa ~2.5), altering solubility and binding interactions. Thiazole’s electron-deficient nature may enhance π-stacking in receptor binding, whereas pyridine’s basicity could improve protonation-dependent membrane permeability .
    • Synthetic Utility : Both compounds serve as intermediates, but the pyridine analog may require milder deprotection conditions due to reduced steric hindrance .

Carbamate-Modified Derivatives

  • tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (Compound 230, ): Key Difference: Incorporates a nitro-pyrimidine group instead of thiazole. This compound was used in Pd-catalyzed cross-coupling reactions (yield: 29%, 400 mg) to generate kinase inhibitors, contrasting with the thiazole derivative’s role in receptor antagonism .

Piperidine Ring Substitutions

  • tert-Butyl (R)-(1-{2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)carbamate (Compound 6, ): Key Difference: Replaces piperidine with pyrrolidine and adds a trifluoroethoxy-phenoxy chain. Impact: The pyrrolidine ring’s smaller size (5-membered vs.

Pharmacologically Active Analogues

  • tert-Butyl methyl(1-(9-oxo-9H-chromeno[2,3-d]thiazol-2-yl)piperidin-4-yl)carbamate (): Key Difference: Attaches a chromeno-thiazole fused ring system. Impact: The extended aromatic system enhances UV absorption (useful in analytical detection) and may improve DNA intercalation properties. This derivative was synthesized via a Suzuki coupling (yield: 43%), demonstrating lower efficiency compared to the target compound’s typical routes .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Heterocycle Key Substituent LogP (Predicted) Synthetic Yield
Target Compound 339.45 g/mol Thiazole tert-Butyl carbamate 2.8 Not reported
Pyridine Analog 333.44 g/mol Pyridine tert-Butyl carbamate 2.5 Not reported
Compound 230 () 542.0 g/mol Pyrimidine Nitro, chloro 3.1 29%
Chromeno-Thiazole Derivative ~450 g/mol Chromeno-thiazole Methyl carbamate 4.2 43%

Research Findings and Discussion

  • Synthetic Challenges: The thiazole-containing compound’s synthesis may face hurdles in regioselective alkylation, as seen in ’s moderate yield (43%) for a related chromeno-thiazole derivative. In contrast, pyridine analogs (e.g., 1289384-71-9) might offer simpler purification due to reduced polarity .
  • Receptor Binding : Thiazole’s electron-deficient nature could favor interactions with hydrophobic pockets in receptors, as observed in ’s adrenergic antagonists. This contrasts with pyrimidine-based compounds (), where hydrogen bonding dominates .
  • Metabolic Stability : The tert-butyl group in the carbamate moiety generally resists esterase cleavage, but the thiazole ring may undergo oxidative metabolism (e.g., sulfoxidation), necessitating structural tweaks for improved pharmacokinetics .

Biological Activity

The compound tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate is a complex organic molecule that incorporates a thiazole ring, a piperidine ring, and a carbamate functional group. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Component Details
IUPAC Name tert-butyl N-methyl-N-[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]carbamate
CAS Number 1289385-87-0
Molecular Formula C16H27N3O2S
Molecular Weight 307.47 g/mol

The presence of the thiazole moiety is particularly noteworthy as it contributes to various biological activities observed in related compounds.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing thiazole rings have been shown to inhibit the growth of various bacterial strains. A study highlighted that certain thiazole-integrated compounds demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties due to its structural components .

Antitumor Activity

Thiazole-containing compounds have also been investigated for their anticancer properties. The structure activity relationship (SAR) studies reveal that modifications on the thiazole ring can significantly enhance cytotoxicity against cancer cell lines. For example, a series of thiazole derivatives showed IC50 values in the low micromolar range against various cancer types, indicating strong potential for therapeutic development .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, several thiazole derivatives were tested for their cytotoxic effects on human cancer cell lines, including HepG2 (liver carcinoma) and Jurkat (T-cell leukemia). The results indicated that compounds with similar structural motifs to this compound exhibited promising antiproliferative effects:

Compound Cell Line IC50 (µg/mL)
Compound AHepG21.61 ± 0.12
Compound BJurkat1.98 ± 0.15
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The piperidine ring enhances binding affinity, while the carbamate group may improve metabolic stability and bioavailability .

Medicinal Chemistry

Due to its unique structural features, this compound is being explored as a potential drug candidate. Its ability to modulate biological pathways makes it an attractive target for further development in treating infectious diseases and cancer.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • Comprehensive pharmacokinetic profiling.
  • In vivo efficacy studies.
  • Exploration of structure–activity relationships (SAR) to optimize potency and selectivity.

Q & A

Q. How does its structure-activity relationship (SAR) compare to analogs with modified thiazole or piperidine moieties?

  • Methodological Answer :
  • Thiazole Modifications : Replacement with oxazole reduces antibacterial activity by 50%, highlighting the critical role of sulfur in target binding.
  • Piperidine Substituents : N-Methylation decreases blood-brain barrier penetration, as shown in rodent pharmacokinetic studies .

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